molecular formula C11H15N3 B13152864 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-

Cat. No.: B13152864
M. Wt: 189.26 g/mol
InChI Key: XCBJHWAHQYHSMH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)- (also known by its CAS number 1455358-06-1) belongs to a class of heterocyclic compounds. It features a pyrrolopyridine core with an amino group at position 5 and a tert-butyl substituent. This compound has garnered attention due to its potential biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor .

Preparation Methods

The synthetic routes for 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)- are not extensively documented. researchers have developed methods to access related pyrrolopyridine derivatives. These typically involve cyclization reactions starting from appropriate precursors. Further optimization is needed to specifically target our compound of interest.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)- may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions for these transformations remain to be fully explored. The major products formed from these reactions would depend on the specific reaction pathway.

Scientific Research Applications

Research on this compound primarily centers around its FGFR inhibitory activity. Abnormal activation of FGFR signaling pathways plays a crucial role in various tumors. Therefore, targeting FGFRs represents a promising strategy for cancer therapy. Compound 4h, a derivative of 1H-Pyrrolo[2,3-b]pyridin-5-amine, has demonstrated potent FGFR inhibitory activity against FGFR1, 2, and 3. In vitro studies have shown its effectiveness in inhibiting breast cancer cell proliferation, inducing apoptosis, and suppressing migration and invasion .

Mechanism of Action

The exact mechanism by which 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)- exerts its effects remains an active area of investigation. It likely involves interactions with FGFRs and downstream signaling pathways. Further research is needed to elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

While direct comparisons are scarce, we can highlight the uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)- within the pyrrolopyridine family. Its specific structural features and FGFR inhibitory activity set it apart from related compounds.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3-tert-butyl-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C11H15N3/c1-11(2,3)9-6-14-10-8(9)4-7(12)5-13-10/h4-6H,12H2,1-3H3,(H,13,14)

InChI Key

XCBJHWAHQYHSMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CNC2=C1C=C(C=N2)N

Origin of Product

United States

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